Cas no 21761-08-0 (L-Lysine, N2-(trifluoroacetyl)-)
L-Lysine, N2-(trifluoroacetyl)- is a chemically modified derivative of the essential amino acid L-lysine, where the N2-amino group is protected by a trifluoroacetyl (TFA) group. This modification enhances the compound's stability and reactivity, making it particularly useful in peptide synthesis and pharmaceutical applications. The trifluoroacetyl group serves as an effective protecting group, allowing selective deprotection under mild conditions while maintaining the integrity of other functional groups. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. This derivative is valuable in organic and medicinal chemistry, where precise control over amino acid reactivity is required for the synthesis of complex biomolecules.
21761-08-0 structure
Product Name:L-Lysine, N2-(trifluoroacetyl)-
CAS No:21761-08-0
MF:C8H13F3N2O3
MW:242.195632696152
CID:3910920
PubChem ID:2802360
Update Time:2025-06-08
L-Lysine, N2-(trifluoroacetyl)- Chemical and Physical Properties
Names and Identifiers
-
- L-Lysine, N2-(trifluoroacetyl)-
- L-Lysine, N2-(2,2,2-trifluoroacetyl)-
- N2-(2,2,2-Trifluoroacetyl)-L-lysine
- Lysine, N2-(trifluoroacetyl)-, L-
- (2S)-6-Amino-2-[(trifluoroacetyl)amino]hexanoic acid
- trifluoroacetyl-L-lysine
- L-Lysinium trifluoroacetate
- (2S)-6-amino-2-(trifluoroacetamido)hexanoic acid
- DTXSID101293299
- N2-(Trifluoroacetyl)-L-lysine
- EN300-7034155
- SCHEMBL287360
- trifluoroacetyl-lysine
- CCG-233201
- N-trifluoroacetyl-L-lysine
- 21761-08-0
- BRD-K54317024-001-01-8
- N-trifluoroacetyl L-lysine
- 2U3GZJ62MR
- n-trifluoroacetyllysine
-
- Inchi: 1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
- InChI Key: KNCHTBNNSQSLRV-YFKPBYRVSA-N
- SMILES: C(O)(=O)[C@H](CCCCN)NC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 242.08782677Da
- Monoisotopic Mass: 242.08782677Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.3
- Topological Polar Surface Area: 92.4Ų
L-Lysine, N2-(trifluoroacetyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7034155-0.05g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 0.05g |
$563.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-0.1g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 0.1g |
$591.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-0.25g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 0.25g |
$617.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-0.5g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 0.5g |
$645.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-1.0g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 1g |
$671.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-2.5g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 2.5g |
$1315.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-5.0g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 5g |
$1945.0 | 2023-05-29 | ||
| Enamine | EN300-7034155-10.0g |
(2S)-6-amino-2-(trifluoroacetamido)hexanoic acid |
21761-08-0 | 10g |
$2884.0 | 2023-05-29 |
L-Lysine, N2-(trifluoroacetyl)- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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